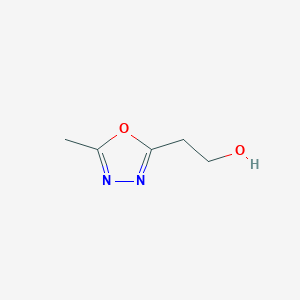

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

描述

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Substitution Reactions

The oxadiazole ring participates in nucleophilic substitution due to its electron-withdrawing nature. Key examples include:

Halogenation

Reaction with phosphorus oxychloride (POCl₃) under controlled conditions replaces the hydroxyl group with chlorine :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, 80°C, 4 h | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl chloride | 85% |

This intermediate is pivotal for further functionalization, such as coupling with amines or aromatic systems.

Coupling with Carboxylic Acids

Using coupling agents like HATU and DIPEA in dichloromethane (DCM), the alcohol reacts with carboxylic acids to form esters :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HATU, DIPEA, DCM, 3–5 h | Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | 76–89% |

Esterification and Acylation

The hydroxyl group undergoes esterification with anhydrides or acyl chlorides:

Acetylation

Reaction with acetic anhydride in refluxing ethanol produces acetylated derivatives :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, EtOH, 12 h | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate | 82% |

Reduction Reactions

The oxadiazole ring is resistant to reduction, but the ethanol side chain can be modified:

Borohydride Reduction

Sodium triacetoxyborohydride (STAB) selectively reduces aldehyde intermediates formed during functionalization :

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| STAB, DCM, 40°C, 12 h | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethylamine |

科学研究应用

Antioxidant Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antioxidant properties. In a study evaluating various derivatives, it was found that certain oxadiazole compounds demonstrated effective radical scavenging abilities against DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, and superoxide radicals . The presence of electron-donating groups on the oxadiazole ring enhances these antioxidant activities.

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| 6a | 15.0 |

| 6e | 12.5 |

| 6c | 18.0 |

Anti-Cancer Applications

The anti-cancer potential of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol has been explored through various studies. Specifically, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from the oxadiazole framework were tested against glioblastoma cell lines and exhibited significant cytotoxicity . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Glioblastoma Treatment

In vitro studies demonstrated that specific oxadiazole derivatives led to increased apoptosis rates in LN229 glioblastoma cells. The compounds were subjected to colony formation assays and TUNEL assays to assess their effectiveness in inducing cell death through DNA damage .

| Compound | Apoptosis Rate (%) | IC50 (µM) |

|---|---|---|

| 5b | 70 | 10 |

| 5d | 65 | 12 |

| 5m | 60 | 15 |

Neurodegenerative Disease Research

Recent patents have highlighted the potential of oxadiazole compounds in treating tauopathies such as Alzheimer's disease. The compounds are believed to inhibit tau aggregation, which is a hallmark of neurodegeneration associated with Alzheimer's . The ability to modulate tau protein dynamics presents a promising therapeutic avenue for neurodegenerative disorders.

作用机制

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol in biological systems involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can be compared with other oxadiazole derivatives, such as:

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol: This compound has a different regioisomeric form, which can result in variations in its chemical and biological properties.

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-ol:

The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets.

生物活性

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a compound featuring a 1,3,4-oxadiazole ring, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

- Molecular Formula : CHNO

- Molecular Weight : 128.13 g/mol

- CAS Number : 781612-35-9

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds derived from 1,3,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | HepG-2 | 35.58 |

| 5b | MCF-7 | 20.45 |

| 5c | HCT-116 | 25.30 |

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly .

2. Anti-inflammatory Effects

Studies have indicated that derivatives of oxadiazole exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For example, certain compounds have been shown to reduce TNF-alpha and IL-6 levels in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented against various bacterial strains. The following table summarizes the activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the oxadiazole moiety can be a valuable scaffold for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often depends on the substituents on the ring structure. The presence of electron-withdrawing groups typically enhances anticancer activity by increasing the compound's reactivity towards cellular targets . For instance:

- Substituent Effects :

- Methyl groups at the 5-position of the oxadiazole enhance lipophilicity and cellular uptake.

- Halogen substitutions can significantly alter potency and selectivity against specific cancer cell lines.

Case Studies

- In Vivo Studies : A study investigated the effects of a specific oxadiazole derivative on tumor growth in mice models. Results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed .

- Clinical Implications : The potential for these compounds to serve as lead structures for drug development is promising, particularly in targeting EGFR-related pathways in cancer therapy .

属性

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRGMYXITFOSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514559-24-0 | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。